

Application Notes and Protocols: Solid-Phase Synthesis of Retrocyclin-101

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Compound of Interest		
Compound Name:	Retrocyclin-101	
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Introduction

Retrocyclin-101 is a synthetic θ -defensin, a class of cyclic antimicrobial peptides, that has garnered significant interest for its potent anti-HIV activity and broad-spectrum antimicrobial properties.[1][2][3] Unlike most defensins found in humans, θ -defensins are characterized by a cyclic peptide backbone and a ladder-like arrangement of three disulfide bonds, which confers remarkable stability.[4] Humans do not naturally produce retrocyclins due to a premature stop codon in the corresponding gene; however, chemical synthesis allows for the production of this promising therapeutic candidate.[1][5]

This document provides a detailed protocol for the solid-phase synthesis of **Retrocyclin-101**, a non-hemolytic and minimally cytotoxic analog of retrocyclin.[6] The synthesis involves a stepwise Fmoc-based solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase cyclization and oxidative folding to form the three critical disulfide bonds.[7] Subsequent purification and characterization methods are also detailed, along with protocols for assessing the biological activity of the synthesized peptide.

Retrocyclin-101: Key Properties



Property	Description
Amino Acid Sequence	Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Lys-Gly-Ile- Cys-Arg-Cys-Ile-Cys-Gly-Arg[8]
Molecular Formula	C79H138N30O20S6
Average Molecular Weight	1890.4 Da[7]
Structure	Cyclic 18-amino acid peptide with three disulfide bridges (Cys3-Cys16, Cys5-Cys14, Cys7-Cys12)[8]
Biological Activity	Antiviral (especially against HIV-1) and antimicrobial[8][9]

Experimental Protocols

I. Solid-Phase Synthesis of Linear Retrocyclin-101 Precursor

This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis. [10][11]

Materials:

- Fmoc-Rink Amide resin
- Fmoc-amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, Trt for Cys)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure



- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (HPLC grade)
- Diethyl ether (cold)

Instrumentation:

- Automated peptide synthesizer or manual SPPS reaction vessel
- Lyophilizer

Protocol:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.[10]
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[10]
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.[10]
- Amino Acid Coupling:
 - Activate the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) by incubating with DIC and Oxyma Pure in DMF.
 - Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[10]
- Washing: Wash the resin with DMF (5-7 times).[10]
- Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the Retrocyclin-101 sequence.



- Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[12]
 - Filter the resin and collect the filtrate containing the cleaved and deprotected linear peptide.
- Peptide Precipitation: Precipitate the crude linear peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.[10]
- Peptide Isolation: Centrifuge the suspension to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
- Lyophilization: Lyophilize the crude linear peptide to obtain a fluffy white powder.

Table 1: Summary of SPPS Cycle

Step	Reagents	Time
Swelling	DMF	30-60 min
Fmoc Deprotection	20% Piperidine in DMF	2 x 5-10 min
Washing	DMF	5-7 times
Amino Acid Coupling	Fmoc-amino acid, DIC, Oxyma in DMF	1-2 hours
Washing	DMF	5-7 times

II. Solution-Phase Head-to-Tail Cyclization

Materials:



- Lyophilized linear Retrocyclin-101 precursor
- N,N-Dimethylformamide (DMF)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[13]
- N,N-Diisopropylethylamine (DIPEA)
- Diethyl ether (cold)

Protocol:

- Dissolution: Dissolve the lyophilized linear peptide in DMF to a final concentration of approximately 1 mg/mL.
- Cyclization Reaction:
 - Add BOP or HATU (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.[13]
 - Stir the reaction mixture at room temperature for 12-24 hours.
- Peptide Precipitation: Precipitate the cyclized peptide by adding the reaction mixture to cold diethyl ether.
- Peptide Isolation and Lyophilization: Isolate the peptide pellet by centrifugation, wash with cold diethyl ether, and lyophilize.

III. Oxidative Folding for Disulfide Bond Formation

Materials:

- Lyophilized cyclized Retrocyclin-101
- Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)
- Dimethyl sulfoxide (DMSO)



Protocol:

- Dissolution: Dissolve the lyophilized cyclic peptide in the ammonium bicarbonate buffer to a final concentration of 0.1-0.5 mg/mL.[7]
- Oxidation:
 - Add DMSO to the peptide solution to a final concentration of 10-20% (v/v).[7]
 - Stir the solution gently, open to the air, at room temperature for 24-48 hours to allow for the formation of the three disulfide bonds.[14][15]
- Lyophilization: Lyophilize the solution to obtain the crude, folded Retrocyclin-101.

Purification and Characterization I. Purification by Reverse-Phase HPLC

Instrumentation:

- Preparative and analytical HPLC system
- C18 reverse-phase column

Protocol:

- Sample Preparation: Dissolve the lyophilized crude Retrocyclin-101 in a minimal amount of the initial mobile phase.
- HPLC Conditions:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
 - Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for optimization.
 - Flow Rate: 1 mL/min for analytical and scaled up accordingly for preparative runs.



- Detection: 220 nm and 280 nm.
- Fraction Collection: Collect the fractions corresponding to the major peak.
- Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).
- Lyophilization: Lyophilize the pure fractions to obtain the final product.

II. Characterization by Mass Spectrometry

Instrumentation:

Electrospray Ionization Mass Spectrometer (ESI-MS)

Protocol:

- Sample Preparation: Dissolve a small amount of the purified **Retrocyclin-101** in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
- ESI-MS Analysis:
 - Infuse the sample into the ESI-MS.
 - Acquire the mass spectrum in positive ion mode.
 - The expected monoisotopic mass of Retrocyclin-101 is approximately 1889.7 Da.[7] The
 observed mass should be within the experimental error of this value. Multiple charged ions
 will be observed.[16][17]

Table 2: Expected Yields and Purity



Stage	Typical Yield	Purity
Linear Peptide Synthesis (crude)	60-80%	Variable
Cyclization (crude)	40-60%	Variable
Oxidative Folding (crude)	80-95%	Variable
Final Purified Product	10-20% (overall)	>95%

Biological Activity Assays I. Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay measures the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.[18][19][20][21]

Protocol:

- Cell Culture: Seed CD4+ T-cells (e.g., PM1 cells) in a 96-well plate.
- Peptide Treatment: Treat the cells with serial dilutions of purified Retrocyclin-101.
- HIV-1 Infection: Infect the cells with a known amount of an HIV-1 strain (e.g., HIV-1 BaL).[5]
- Incubation: Incubate the plate at 37°C for 3-5 days.
- Supernatant Collection: Collect the cell culture supernatant.
- p24 ELISA: Quantify the p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the IC50 value, which is the concentration of **Retrocyclin-101** that inhibits HIV-1 replication by 50%.

II. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)



This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

Protocol:

- Bacterial Culture: Prepare an inoculum of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
- Peptide Dilution: Prepare serial twofold dilutions of Retrocyclin-101 in the broth in a 96-well microtiter plate.
- Inoculation: Add the bacterial inoculum to each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

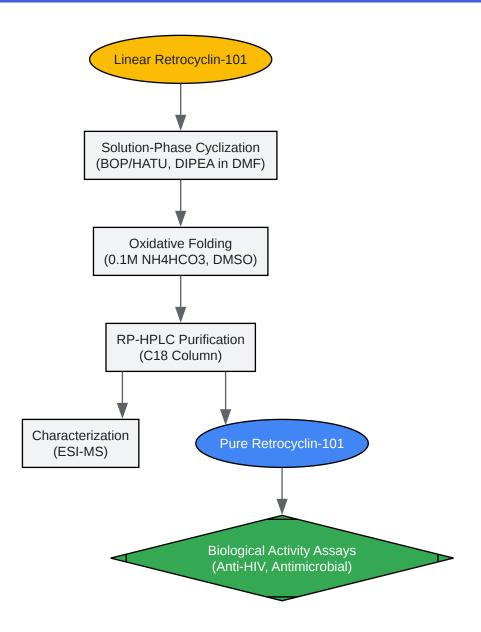
Diagrams



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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Linear Retrocyclin-101.





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Caption: Post-Synthesis Processing of Retrocyclin-101.

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Methodological & Application





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